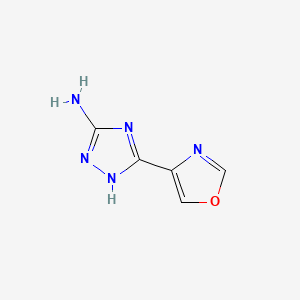

5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5N5O |

|---|---|

Molekulargewicht |

151.13 g/mol |

IUPAC-Name |

5-(1,3-oxazol-4-yl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H5N5O/c6-5-8-4(9-10-5)3-1-11-2-7-3/h1-2H,(H3,6,8,9,10) |

InChI-Schlüssel |

ACCKDYFKMIWBCE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=CO1)C2=NC(=NN2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Advancements for 5 Amino 3 4 Oxazolyl 1h 1,2,4 Triazole

Classical Synthetic Routes and Their Evolution

The traditional synthesis of complex heterocyclic systems like 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole often relies on well-established, sequential reactions that build one ring system followed by the other.

Multi-step synthesis provides a reliable, albeit often lengthy, approach to constructing the target molecule. This strategy involves the separate formation of the oxazole (B20620) and triazole precursors, followed by their condensation and subsequent cyclization.

A plausible pathway begins with the synthesis of the oxazole ring. The Hantzsch oxazole synthesis, or variations thereof, can be employed by reacting an α-haloketone with a primary amide. researchgate.net For instance, starting with an appropriate α-haloketone and an amide carrying a functional group suitable for triazole formation (e.g., a cyano or ester group), one can form a substituted oxazole.

Alternatively, a more direct route to a key intermediate, oxazole-4-carboxamide, can be envisioned. This intermediate can then serve as the foundation for building the 1,2,4-triazole (B32235) ring. The formation of the 5-amino-1,2,4-triazole ring is commonly achieved through the cyclization of N-acyl aminoguanidine (B1677879) derivatives or by reacting hydrazides with reagents like cyanamide. A common method involves the thermal cyclization of N'-acylhydrazides, which can be prepared by condensing imido esters with carboxylic acid hydrazides. researchgate.net

A representative multi-step approach is outlined below:

Formation of an Oxazole Intermediate: Synthesis of ethyl oxazole-4-carboxylate from ethyl 3-bromo-2-oxopropanoate and formamide.

Hydrazide Formation: Reaction of the ethyl oxazole-4-carboxylate with hydrazine (B178648) hydrate (B1144303) to yield oxazole-4-carbohydrazide (B1421496).

Triazole Ring Formation: The oxazole-4-carbohydrazide is then reacted with a cyanogen (B1215507) source, such as cyanogen bromide or cyanamide, in the presence of a base to facilitate the cyclization that forms the 5-amino-1,2,4-triazole ring attached to the oxazole core.

To improve efficiency, reduce waste, and shorten reaction times, one-pot cyclization methods have been developed. These approaches combine multiple reaction steps into a single procedure without isolating intermediates. For linked heterocycles, this could involve a multi-component reaction (MCR) where precursors for both rings are combined in a single vessel. mdpi.comnih.gov

A hypothetical one-pot strategy for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole could involve the reaction of a precursor containing the α-aminoketone backbone with a reagent that provides the remaining atoms for both rings. For example, a reaction between an α-amino nitrile, an aldehyde, and aminoguanidine under specific catalytic conditions could potentially lead to the formation of both heterocyclic systems in a convergent manner. The development of such MCRs is a key area of modern organic synthesis, aiming to construct molecular complexity from simple starting materials in an atom-economical fashion. orientjchem.org While a specific one-pot synthesis for the title compound is not widely documented, the principles have been applied to create various other bis-heterocycles, such as tetrazole-triazole systems via the Ugi-Azide reaction. mdpi.com

Green Chemistry Principles in the Synthesis of the Chemical Compound and its Analogs

The integration of green chemistry principles into synthetic protocols is crucial for sustainable chemical manufacturing. This involves using safer solvents, reducing energy consumption, and employing catalytic methods to minimize waste. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often enabling solvent-free reactions with dramatically reduced reaction times and improved yields. nih.govrsc.orgpnrjournal.com The synthesis of 1,2,4-triazole derivatives, for instance, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. researchgate.net A reaction that might take hours under conventional reflux can often be completed in minutes in a microwave reactor, which also minimizes the use of high-boiling point, often toxic, solvents. nih.gov

The use of water as a reaction medium is another cornerstone of green chemistry. The van Leusen oxazole synthesis, which traditionally uses organic solvents, has been successfully adapted to proceed in water using β-cyclodextrin as a catalyst. nih.govtandfonline.com This approach not only eliminates the need for volatile organic solvents but can also enhance reaction rates and selectivity due to hydrophobic effects.

| Synthesis Approach | Green Solvent/Condition | Key Advantages | Reference |

| 1,2,4-Triazole Synthesis | Microwave Irradiation | Reduced reaction time (hours to minutes), improved yields, energy efficiency. | rsc.org |

| Oxazole Synthesis | Water with β-cyclodextrin | Avoids organic solvents, environmentally benign, potential for enhanced reactivity. | nih.gov |

Catalysis offers a route to more efficient and selective chemical transformations, reducing the need for stoichiometric reagents and harsh reaction conditions.

Transition Metal Catalysis:

Copper Catalysis: Copper catalysts are widely used in the synthesis of triazoles, particularly in "click chemistry" for 1,2,3-triazoles. orientjchem.org For 1,2,4-triazoles, copper-catalyzed methods have been developed for the coupling of amidines with nitriles. scipublications.comfrontiersin.org

Palladium Catalysis: Palladium catalysts are instrumental in C-N and C-C bond-forming reactions. The synthesis of substituted oxazoles can be achieved via palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by in-situ cyclization. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient route to N-arylated amino-triazoles. nih.gov

Organocatalysis: Brønsted acids like trifluoromethanesulfonic acid (TfOH) can effectively catalyze the cyclization of α-diazoketones with amides or thioamides to produce oxazoles and thiazoles under metal-free conditions. bohrium.com This avoids the cost and potential toxicity associated with heavy metal catalysts.

| Catalyst Type | Heterocycle | Typical Reaction | Reference |

| Copper(I/II) | 1,2,4-Triazole | Oxidative cyclization of amidines and nitriles. | frontiersin.org |

| Palladium(0/II) | Oxazole | Coupling of N-propargylamides with aryl halides. | organic-chemistry.org |

| Brønsted Acid (TfOH) | Oxazole | Cyclization of α-diazoketones with amides. | bohrium.com |

Novel Synthetic Strategies and Innovations

The field of heterocyclic synthesis is continually evolving, with new strategies focused on creating complex molecules with greater efficiency and control. The synthesis of bis-heterocyclic compounds is a prime example of molecular hybridization, a strategy to combine different pharmacophores to create new molecules with potentially enhanced properties. nih.govacs.org

Recent innovations include the development of selective methods for creating linked heterocycles, such as the mono- and di-selenylation of pyrazoles to form novel bis-heterocyclic systems. acs.org While not directly applied to the target compound, these methods demonstrate the ongoing effort to develop controlled ways of linking heterocyclic units.

The use of multicomponent reactions catalyzed by magnetic nanoparticles represents a cutting-edge green chemistry approach. mdpi.com These catalysts facilitate the synthesis of complex heterocycles in one pot and can be easily recovered using an external magnet, simplifying purification and allowing for catalyst recycling. Such strategies are being applied to the synthesis of a wide range of heterocycles, including pyrazoles, triazoles, and oxazoles. mdpi.com

Future advancements in the synthesis of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole will likely leverage these innovative platforms, potentially leading to highly efficient, selective, and sustainable routes to this and other complex bis-heterocyclic structures.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can significantly enhance reaction rates. For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been successfully employed in various reaction types, including cycloadditions, condensations, and multicomponent reactions. nih.gov

The application of microwave technology to the synthesis of 5-substituted 3-amino-1,2,4-triazoles has been demonstrated through the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis. mdpi.com This approach offers a green and straightforward route, often performed in sealed reaction vials, which is particularly suitable for volatile starting materials. mdpi.com The benefits include increased productivity, improved safety, and a reduction in waste formation due to more efficient processing. nih.gov For instance, syntheses that would conventionally require several hours of reflux can be completed in just a few minutes under microwave irradiation. nih.govtsijournals.com

Research has shown that one-pot microwave-assisted methods can produce 3,3′(5,5′)-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines in good yields and high purity within 5 minutes at 200°C. nih.gov Similarly, the synthesis of 3,5-disubstituted-1,2,4-triazoles has been achieved in 1.5 hours, a significant improvement over the 72 hours required by conventional hydrothermal processes. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Microwave (250 W) | 8-9 minutes | Not specified | nih.gov |

| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Conventional Reflux | 10 hours | Not specified | nih.gov |

| Isoxazole Schiff Bases | Microwave (1300 W) | 30 seconds | 90-95% | tsijournals.com |

| Isoxazole Schiff Bases | Conventional Reflux | > 3 hours | 70-81% | tsijournals.com |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | Not specified | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a frontier in green chemistry, offering reagent-free and mild conditions for the formation of complex molecules. This method uses electrical current to drive chemical reactions, often avoiding the need for harsh oxidants or reducing agents. For the synthesis of 1,2,4-triazole-fused heterocycles, electrochemical methods have been developed that rely on an intramolecular dehydrogenative C–N cross-coupling reaction. rsc.org

This atom- and step-economical process allows for the efficient synthesis of valuable compounds like 1,2,4-triazolo[4,3-a]pyridines from commercially available starting materials. rsc.org The key advantages of this approach include:

Compatibility with various functional groups: The mild conditions allow for a broad substrate scope.

Metal- and oxidant-free protocol: This reduces the environmental impact and simplifies purification.

Scalability: The process can be easily carried out on a gram scale. rsc.org

While a specific electrochemical protocol for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole is not detailed in the available literature, the principles of electrochemical C-N bond formation are highly applicable. Such a method would likely involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that undergoes intramolecular cyclization to form the triazole ring system. This approach aligns with the goals of sustainable chemistry by minimizing waste and avoiding hazardous reagents. rsc.org

Photochemical Synthesis Routes

Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. A notable photochemical route for the synthesis of 1,2,4-triazoles involves the reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.org

The mechanism proceeds through the following key steps:

Photoexcitation: The azodicarboxylate is excited by light to form a triplet species.

Addition Reaction: This triplet intermediate undergoes an addition reaction with a diazoalkane.

Intermediate Formation: An azomethine ylide intermediate is formed.

Cycloaddition: This ylide then undergoes a dipolar cycloaddition reaction with an organic nitrile to yield the final 1,2,4-triazole product. rsc.org

This transformation has been demonstrated with a broad substrate scope, encompassing 48 examples, and has been successfully scaled up using flow chemistry. rsc.org Experimental and computational studies have been performed to elucidate the reaction mechanism. rsc.org This method provides a highly controlled and specific route to certain substituted 1,2,4-triazoles, and its applicability to the synthesis of the oxazolyl-substituted target compound would depend on the compatibility of the oxazole moiety with the reactive intermediates.

Atom Economy and Synthetic Efficiency Analyses in the Production of the Chemical Compound and Derivatives

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. High atom economy is achieved in reactions where there are few or no unwanted byproducts. Synthetic efficiency, a broader concept, also considers factors like reaction yield, energy consumption, and the environmental impact of reagents and solvents.

Electrochemical Synthesis: These methods are inherently atom-economical as they often involve dehydrogenative couplings where the only byproduct is hydrogen gas. By avoiding the use of stoichiometric oxidants or other reagents, they significantly reduce waste. rsc.org The process is also step-economical, combining several transformations into a single, efficient operation. rsc.org

Microwave-Assisted Synthesis: The primary contribution of microwave heating to efficiency is the drastic reduction in reaction time and often an increase in yield. nih.gov This translates to lower energy consumption and higher throughput. One-pot microwave-assisted syntheses are particularly efficient as they minimize intermediate isolation and purification steps, which are major sources of material loss and waste generation. nih.gov

Photochemical Synthesis: Cycloaddition reactions, like the one used in the photochemical route, are intrinsically atom-economical as all atoms of the reactants are incorporated into the cyclic product. rsc.org

The choice of starting materials is also critical. For example, building the 1,2,4-triazole ring via the condensation of aminoguanidine with a suitable precursor is more atom-economical than routes that involve protecting groups or multi-step functional group interconversions. Analyzing the efficiency of a synthetic route to 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole would involve evaluating these factors for each potential pathway.

Table 2: Conceptual Analysis of Synthetic Efficiency Parameters

| Parameter | Microwave-Assisted | Electrochemical | Photochemical | Conventional |

|---|---|---|---|---|

| Atom Economy | Moderate to High (depends on reaction type) | Very High (e.g., dehydrogenation) | Very High (e.g., cycloaddition) | Variable (often lower due to byproducts) |

| Energy Consumption | Low (short reaction times) | Low (mild conditions) | Variable (depends on lamp efficiency) | High (prolonged heating) |

| Reagent Use | Reduced (one-pot reactions) | Minimal (reagent-free) | Stoichiometric | Often requires excess reagents/catalysts |

| Waste Generation | Low | Very Low | Low | High (byproducts, solvents) |

| Step Economy | High (one-pot potential) | High | Moderate | Low (multi-step common) |

Ultimately, the most efficient synthesis of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole and its derivatives would likely involve a strategy that maximizes atom economy, such as a cycloaddition or condensation, and employs an enabling technology like microwave irradiation or electrochemistry to minimize energy use and waste.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 3 4 Oxazolyl 1h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole and Oxazole (B20620) Rings

The 3-amino-1,2,4-triazole core of the molecule contains four distinct nucleophilic centers: the three nitrogen atoms of the triazole ring and the exocyclic amino group. mdpi.com This multiplicity of reactive sites makes its behavior towards electrophiles particularly complex.

Electrophilic Substitution: Reactions with electrophiles can potentially occur at the N-1, N-2, or N-4 positions of the triazole ring, or at the 5-amino group. mdpi.comresearchgate.net Computational and experimental studies on related C-amino-1,2,4-triazoles have shown that the site of electrophilic attack is highly dependent on the nature of the electrophile. nih.govresearchgate.net

Attack at Ring Nitrogens: The global nucleophilicity of 3-amino-1,2,4-triazoles is generally higher than that of their 5-amino counterparts. nih.gov The probability of an electrophile attacking the N-4 atom of the triazole ring increases with the electrophile's hardness. nih.govresearchgate.net Conversely, softer electrophiles tend to favor attack at the N-2 position. nih.gov

Attack at the Amino Group: The exocyclic 5-amino group can also be a site of electrophilic attack, particularly with softer electrophiles. nih.govresearchgate.net Reactions involving the amino group are predicted to occur more readily for 3-amino-1,2,4-triazoles than for isomers where the amino group is at the 5-position. nih.gov For instance, alkylation reactions with halogen alkanes on 1-substituted 3-amino-1,2,4-triazoles can proceed with low selectivity, involving the N-2, N-4, and the 3-NH2 group as competing reaction centers. nih.gov

The oxazole ring is generally less reactive towards electrophilic substitution than the triazole ring.

Nucleophilic Substitution: Under normal conditions, the electron-rich triazole and oxazole rings are resistant to nucleophilic attack. Nucleophilic substitution reactions typically require the presence of a good leaving group, such as a halogen, on the ring. For instance, in related 1,2,3-triazole N-oxides, the ring can be halogenated and the halogen can subsequently be replaced by strong nucleophiles. rsc.org In the absence of such an activating group, direct nucleophilic substitution on the carbon atoms of the 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole rings is not a favored pathway.

Ring-Opening and Ring-Closure Reactions of the Heterocyclic Moieties

The synthesis of the 1,2,4-triazole (B32235) ring often involves ring-closure reactions, and in some cases, can be preceded by the ring-opening of a different heterocyclic precursor.

Ring-Closure Reactions: A common route to forming 5-substituted 3-amino-1,2,4-triazoles is through the direct condensation of carboxylic acids with aminoguanidine (B1677879) salts under microwave irradiation. mdpi.com Another important pathway involves the cyclization of (het)aroylaminoguanidines. ijsr.net

A notable example that combines ring-opening and ring-closure is the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process begins with the preparation of N-guanidinosuccinimide. In the presence of aliphatic amines, this intermediate undergoes a nucleophilic opening of the succinimide (B58015) ring, which is followed by a subsequent recyclization to form the 1,2,4-triazole ring. rsc.orgmonash.edu

Ring-Opening Reactions: While the 1,2,4-triazole ring is generally stable, the oxazole ring can be susceptible to ring-opening under certain conditions. For example, substituted 5-amino-1,3-oxazole-4-carbonitriles have been shown to transform into triaminopyrazole derivatives, a reaction that inherently involves the cleavage of the oxazole ring. Furthermore, the synthesis of 1,2,4-triazoles can sometimes be achieved starting from oxazole precursors, indicating a transformation that involves the opening of the oxazole ring followed by rearrangement and cyclization. ijsr.net

Acid-Base Properties and Protonation/Deprotonation Equilibria in Relation to Reactivity

The presence of multiple nitrogen atoms in both the triazole and oxazole rings, as well as the exocyclic amino group, endows 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole with distinct acid-base properties. These properties are crucial as they influence the compound's nucleophilicity and, consequently, its reactivity.

The parent 1,2,4-triazole is amphoteric, meaning it can act as both a weak acid and a very weak base. wikipedia.org

Basicity: The pKa of the protonated 1,2,4-triazolium cation (C₂N₃H₄⁺) is 2.45. wikipedia.org Alkyl-substituted 1,2,4-triazoles are also characterized as very weak bases. researchgate.net

Acidity: The pKa for the deprotonation of the neutral 1,2,4-triazole molecule is 10.26. wikipedia.org

The amino group at the C5 position increases the basicity of the molecule compared to the unsubstituted 1,2,4-triazole. The molecule is rich in groups capable of forming strong N—H···N hydrogen bonds, which plays a significant role in its crystal structure and interactions in solution. nih.gov Protonation typically occurs at one of the ring nitrogen atoms, which can alter the electronic distribution within the heterocyclic system and direct the course of subsequent reactions, such as electrophilic substitution. The specific protonation site can influence which of the other nucleophilic centers is most reactive.

Studies on Tautomerism and Isomerization Processes within the Chemical Compound

Tautomerism is a fundamental characteristic of 1,2,4-triazoles, particularly those bearing an amino substituent. The position of the "labile" proton can vary, leading to different tautomeric forms that exist in equilibrium. For an unsubstituted 1,2,4-triazole, 1H- and 4H-tautomers are possible, with the 1H form being generally more stable. researchgate.net

For 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole, several tautomeric forms are conceivable due to annular prototropy (proton migration around the triazole ring) and amino-imino tautomerism.

Annular Tautomerism: The proton on the triazole ring can reside on N-1, N-2, or N-4.

1H-tautomer: As named, with the proton on N-1.

2H-tautomer: Proton on N-2.

4H-tautomer: Proton on N-4.

Amino-Imino Tautomerism: The exocyclic amino group can exist in equilibrium with an imino form.

Studies on structurally similar N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have utilized NMR spectroscopy and X-ray crystallography to investigate the existing annular prototropic tautomerism. rsc.orgmonash.edu For 5-amino-3-nitro-1,2,4-triazole, the 1H-tautomer has been found to be the most stable form in both the gas phase and in solution. researchgate.net It is highly probable that 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole also exists as a mixture of tautomers in solution, with the specific equilibrium depending on factors such as solvent polarity and temperature.

Reaction Kinetics and Thermodynamic Analyses of Transformations Involving the Chemical Compound

Thermodynamic Analyses: The standard molar enthalpies of formation (ΔfH°m) are key indicators of molecular stability. Experimental and computational studies have been conducted on simple amino-1,2,4-triazoles to determine these values.

Methodology: Techniques such as static-bomb combustion calorimetry are used to experimentally determine the enthalpies of formation in the crystalline phase. The enthalpies of sublimation can be measured using Calvet microcalorimetry or Knudsen effusion methods. These experimental results are often complemented by theoretical calculations, such as the G3(MP2) composite approach, to estimate gas-phase enthalpies of formation. researchgate.net

| Compound | Phase | Experimental ΔfH°m (kJ·mol⁻¹) | Computational (G3MP2) ΔfH°m (kJ·mol⁻¹) |

|---|---|---|---|

| 3-Amino-1H-1,2,4-triazole | crystal | 85.4 ± 2.0 | - |

| 3-Amino-1H-1,2,4-triazole | gas | 197.8 ± 2.3 | 198.5 |

| 3,5-Diamino-1H-1,2,4-triazole | crystal | 80.8 ± 2.2 | - |

| 3,5-Diamino-1H-1,2,4-triazole | gas | 210.1 ± 2.6 | 207.2 |

Data sourced from thermochemical studies on amino-1,2,4-triazole derivatives. researchgate.net

Reaction Kinetics: Kinetic studies provide information about reaction rates and mechanisms. For the synthesis of the related 5-amino-3-methyl-1,2,4-triazole hydrochloride, fundamental thermodynamic and kinetic aspects have been investigated. researchgate.net Such studies typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration) to determine rate laws, rate constants, and activation energies. This information is crucial for optimizing synthetic procedures and understanding the reaction mechanism.

Elucidation of Reaction Intermediates and Transition States in Complex Reactions

Understanding the transient species—intermediates and transition states—that are formed during a reaction is fundamental to elucidating its mechanism. A combination of computational chemistry and experimental studies is often employed for this purpose.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction pathways.

Transition States: For the alkylation of C-amino-1,2,4-triazoles, transition state energies for model Sₙ2 reactions have been calculated to predict reactivity and selectivity. nih.gov

Reaction Mechanisms: In divergent syntheses of substituted amino-1,2,4-triazoles, DFT calculations have been used to support proposed mechanisms, such as a pathway involving a 1,3-hydride transfer that leads to the elimination of HNO₂. organic-chemistry.org

Reaction Intermediates: The synthesis of 1,2,4-triazoles can proceed through various intermediates depending on the specific pathway.

In syntheses using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidative cyclization agent, a proposed diazizone intermediate is formed after the activation of an amino nitrogen atom. frontiersin.org

The 1,3-dipolar cycloaddition route for synthesizing 3,5-disubstituted-1,2,4-triazoles involves the formation of a nitrilimine species as a key 1,3-dipole intermediate. frontiersin.org

The Pinner reaction strategy for synthesizing related triazolylacetates proceeds through carboxyimidate salts as key intermediates. nih.gov

These examples from related systems illustrate the types of intermediates and the computational approaches used to study the complex reactions of molecules like 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole.

Derivatization and Analog Development Based on the 5 Amino 3 4 Oxazolyl 1h 1,2,4 Triazole Scaffold

Functionalization at the Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)

The primary amino group at the C5 position of the triazole ring is a key nucleophilic center, making it a prime target for functionalization.

Acylation: This reaction involves treating the parent compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. The process yields N-acylated derivatives, effectively converting the amino group into an amide. This modification can introduce a wide array of new functionalities, influencing properties like solubility, stability, and receptor interaction by altering hydrogen bonding capabilities and introducing new recognition elements.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to mono- and di-substituted products, and reaction conditions must be carefully controlled to achieve the desired level of substitution. This strategy is useful for introducing lipophilic alkyl chains to probe hydrophobic pockets in biological targets.

Schiff Base Formation: One of the most common and versatile methods for modifying a primary amino group is through condensation with an aldehyde or ketone to form an imine, or Schiff base. dergipark.org.trnih.gov This reaction is typically catalyzed by a small amount of acid. The resulting C=N double bond can introduce conformational rigidity and provides an additional site for hydrogen bonding. Furthermore, the imine can be subsequently reduced to a more stable secondary amine, adding flexibility to the linker. The diversity of commercially available aldehydes allows for the creation of large libraries of derivatives for screening purposes. nih.govresearchgate.net

Table 1: Examples of Aldehyd Reactants for Schiff Base Formation with Aminotriazole Scaffolds Note: These examples are from studies on various aminotriazole cores and illustrate the types of modifications possible.

| Reactant Aldehyde | Resulting Substituent Type | Potential Interaction |

|---|---|---|

| Benzaldehyde | Aromatic | π-stacking, hydrophobic |

| Salicylaldehyde | Hydroxyphenyl | H-bonding, chelation |

| 4-Nitrobenzaldehyde | Nitroaromatic | Electron-withdrawing, polar |

| 4-Dimethylaminobenzaldehyde | Substituted Aromatic | Electron-donating, H-bond acceptor |

Modifications of the Triazole Ring System (e.g., N-Substitution, Introduction of New Substituents)

The 1,2,4-triazole (B32235) ring itself offers opportunities for modification, primarily through substitution on its endocyclic nitrogen atoms.

N-Substitution: The triazole ring possesses three nitrogen atoms (N1, N2, and N4), each of which is a potential site for alkylation or arylation. The regioselectivity of N-substitution is a significant consideration and is influenced by factors such as the electronic effects of the existing substituents (the C5-amino and C3-oxazolyl groups), the steric hindrance around each nitrogen, and the specific reaction conditions (e.g., solvent, base, and electrophile used). researchgate.net Substitution at these positions eliminates a hydrogen bond donor capability but can be used to introduce groups that orient other parts of the molecule or fill specific binding pockets.

Introduction of New Substituents: While direct C-H functionalization of the triazole ring is challenging, new substituents can be introduced by modifying the existing groups. Alternatively, more complex strategies reported for other azole systems, such as regioselective metalation of the ring followed by quenching with an electrophile, could potentially be applied. nih.gov Such methods allow for the introduction of carbon, halogen, or other functional groups directly onto the heterocyclic core.

Functionalization of the Oxazole (B20620) Moiety (e.g., Substitution, Ring Annulation)

The oxazole ring at the C3 position is another site for potential modification, although it is generally less reactive than the amino group or triazole nitrogens.

Substitution: The oxazole ring is considered an electron-rich heterocycle. Direct electrophilic substitution is difficult but may be possible under specific conditions, likely occurring at the C5 position of the oxazole ring. A more synthetically viable route for introducing new functionality is often through metalation (e.g., lithiation) of the oxazole ring, followed by the addition of an electrophile. This allows for the controlled introduction of a wide range of substituents.

Ring Annulation: This advanced strategy involves constructing an additional ring fused to the oxazole moiety. Such a modification would dramatically alter the size, shape, and electronic properties of the scaffold. This process would typically involve a multi-step synthesis, starting with a pre-functionalized oxazolyl-triazole designed to undergo a subsequent cyclization reaction.

Structure-Activity Relationship (SAR) Studies of Derivatized Analogs (focus on theoretical and mechanistic insights)

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to the 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole scaffold influence its biological activity. researchgate.net By synthesizing and testing a series of related analogs, researchers can deduce the chemical features responsible for potency, selectivity, and desired pharmacokinetic properties.

For this scaffold, a systematic SAR exploration would involve:

Modification of the C5-Amino Group: Investigating how acylation, alkylation, and various aromatic and heterocyclic Schiff bases affect activity. This can reveal whether a hydrogen bond donor is essential and identify the optimal size, lipophilicity, and electronic properties of the substituent.

Functionalization of the Oxazole Moiety: Adding substituents to the oxazole ring to probe for additional binding interactions with a biological target.

These studies provide mechanistic insights into how the molecule interacts with its target at a molecular level, guiding the rational design of more effective compounds. nih.gov

Ligand Design Principles and Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. nih.gov For the 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole scaffold, a hypothetical pharmacophore can be defined based on its inherent structural features.

Table 2: Potential Pharmacophoric Features of the Core Scaffold

| Feature | Structural Origin | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | -NH2 group, Triazole N-H | Forms directed interactions with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| Hydrogen Bond Acceptor | Triazole ring nitrogens, Oxazole ring nitrogen and oxygen | Forms directed interactions with hydrogen bond donors (e.g., -OH, -NH) in a receptor. |

By comparing the pharmacophore models of active and inactive derivatives, researchers can refine their understanding of the required features. For example, if derivatives with bulky substituents on the amino group are inactive, it might suggest that this region of the binding site is sterically constrained. This information is invaluable for designing new analogs with a higher probability of success.

Chemoinformatic Approaches to Scaffold Modification

Chemoinformatics provides powerful computational tools to guide the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com For the 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole scaffold, a QSAR model could be developed by:

Creating a dataset of derivatized analogs with their measured biological activities.

Calculating a set of molecular descriptors for each analog (e.g., logP, molar refractivity, dipole moment, topological indices).

Using statistical methods to build an equation that predicts activity based on the most relevant descriptors. This model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor). pensoft.net A library of virtual derivatives of the core scaffold can be docked into the known three-dimensional structure of a target protein. The results are scored based on predicted binding affinity, helping to identify and prioritize candidates for synthesis that are most likely to bind effectively.

Computational and Theoretical Chemistry Investigations of 5 Amino 3 4 Oxazolyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules. However, no dedicated studies applying these methods specifically to 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole were identified.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

No published research articles presenting Density Functional Theory (DFT) calculations to determine the electronic structure or to perform geometry optimization specifically for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole could be located. While DFT is a common method for studying related triazole and oxazole (B20620) derivatives irjweb.comnih.govirjweb.comnih.gov, data for the target compound is absent.

Ab Initio Methods for Molecular Geometry and Energy Calculations

Similarly, no studies employing ab initio methods for the calculation of molecular geometry and energy for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole are available in the surveyed literature. Such studies have been conducted on related compounds like 3,4-diamino-1,2,4-triazole, but not on the oxazolyl-substituted variant nih.govacs.org.

Molecular Dynamics Simulations and Conformational Analysis

There is no available research detailing molecular dynamics (MD) simulations or conformational analysis for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole. MD simulations are used to study the dynamic behavior of molecules over time, but this specific compound has not been the subject of such published investigations researchgate.netnih.govpensoft.net.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are frequently used to predict the reactivity and selectivity of chemical compounds. However, a search of the literature yielded no studies that apply these models to predict such properties for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole zsmu.edu.uadoaj.org.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

An analysis of the crystal structure, which is essential for understanding intermolecular interactions and hydrogen bonding networks, has not been published for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole. While the hydrogen bonding networks of other amino-triazoles have been characterized through experimental and theoretical means, this information is not available for the requested molecule nih.govacs.orgnih.govnih.gov.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. No studies were found that specifically calculate or analyze the HOMO/LUMO energies or the HOMO-LUMO gap for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole. Such analyses are common for other triazole derivatives but have not been applied to this particular compound in the available literature nih.govnih.gov.

Compound Names

As no specific research on 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole was found, no other compounds can be listed from the context of this article.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential mapping is a valuable computational chemistry technique used to visualize the charge distribution of a molecule and to predict its reactivity, intermolecular interactions, and the sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-zero potential.

While general principles of MEP can be applied to predict the likely charge distribution on 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole—with negative potential expected around the nitrogen atoms of the triazole and oxazole rings and the oxygen atom of the oxazole ring, and positive potential near the amino group's hydrogen atoms—no specific, published research data is available to create a detailed and accurate MEP map or a corresponding data table for this molecule.

Therefore, this section cannot present detailed research findings or data tables as no such information has been published in the available scientific literature for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole. Further computational studies are required to elucidate the specific MEP characteristics of this compound.

Coordination Chemistry of 5 Amino 3 4 Oxazolyl 1h 1,2,4 Triazole

Exploration of Biological Relevance at a Mechanistic Level

Molecular Target Identification and Validation Methodologies (in vitro, cell-free systems)

The initial step in elucidating the biological relevance of a compound like 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole involves identifying its molecular targets. For the broader class of 1,2,4-triazole (B32235) derivatives, which exhibit a wide range of activities including antibacterial, antifungal, and anticancer properties, target identification is typically achieved through a combination of in vitro screening methods. researchgate.netisp.edu.pk

A common approach is to screen the compound against a panel of purified enzymes or receptors in cell-free systems. For instance, given the prevalence of triazoles as kinase inhibitors, the compound might be tested against a kinase panel to identify specific enzymes whose activity is modulated. Similarly, for potential antibacterial applications, the compound would be evaluated against essential bacterial enzymes that are absent in eukaryotes, such as MraY transferase, which is crucial for bacterial cell wall synthesis. biorxiv.org Phenotypic screening against pathogenic bacterial strains like E. coli and S. aureus can also provide initial clues, with subsequent target deconvolution studies to pinpoint the exact molecular target.

Validation of a potential target involves confirming the direct interaction and its functional consequence. This can be achieved through techniques like thermal shift assays (differential scanning fluorimetry), where binding of the compound stabilizes the target protein and increases its melting temperature.

Enzyme Inhibition Mechanisms and Kinetics (in vitro studies)

Once a molecular target, such as an enzyme, has been identified, the next step is to characterize the inhibitory mechanism and kinetics. For various 1,2,4-triazole derivatives, this has been extensively studied. These compounds have been shown to be effective inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. isp.edu.pknih.govacs.org

Kinetic studies are performed to determine the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. Further mechanistic studies would determine the mode of inhibition—whether it is competitive, non-competitive, or uncompetitive—by measuring reaction rates at varying substrate and inhibitor concentrations. For example, studies on triazole-based thiamine (B1217682) analogues have identified potent and selective inhibitors of pyruvate (B1213749) dehydrogenase (PDHc) E1, with inhibition constants (Kᵢ) in the nanomolar range, acting via competitive inhibition with the cofactor Thiamine Diphosphate (ThDP). acs.org This detailed kinetic analysis is crucial for understanding how the compound functions at a molecular level and for guiding further optimization.

| Compound Class | Enzyme Target | Observed Potency (IC₅₀) | Reference |

| Azinane-Triazole Derivatives | Acetylcholinesterase (AChE) | As low as 0.73 µM | nih.govacs.org |

| Azinane-Triazole Derivatives | Butyrylcholinesterase (BChE) | As low as 0.038 µM | nih.govacs.org |

| Azinane-Triazole Derivatives | α-Glucosidase | As low as 36.74 µM | nih.govacs.org |

| Triazole Phenylalanine Derivatives | HIV Capsid Protein (CA) | EC₅₀ of 0.59 µM (anti-HIV activity) | nih.gov |

| Triazole-based Thiamine Analogues | Pyruvate Dehydrogenase (PDHc) | Kᵢ of 30 nM | acs.org |

Receptor Binding Studies and Affinities (in vitro, without clinical correlation)

In addition to enzyme inhibition, 1,2,4-triazole derivatives are known to interact with various receptors. The binding affinity and selectivity of a compound for its target receptor are determined using radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound.

For example, a series of 3,4,5-trisubstituted-1,2,4-triazoles was synthesized and evaluated for binding to somatostatin (B550006) receptors (sst). nih.gov These studies, using cloned human receptors expressed in cell lines, revealed that specific substitutions on the triazole ring imparted high affinity and selectivity for the sst₄ subtype, with binding affinities (Kᵢ) in the low nanomolar range. nih.gov One lead compound demonstrated a Kᵢ of 19 nM for sst₄ while showing negligible affinity for other subtypes. nih.gov Such studies are fundamental for establishing the specific receptor interaction profile of a compound like 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole.

Interaction with Biomolecules (e.g., DNA, proteins) Investigated through Biophysical Techniques

The interaction of small molecules with biological macromolecules like proteins and DNA is governed by a variety of non-covalent forces. The 5-amino-1H-1,2,4-triazole scaffold is rich in hydrogen bond donors and acceptors, which is a key feature driving its biological activity. pensoft.net X-ray crystallography studies on related compounds, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide, have revealed extensive networks of hydrogen bonding interactions that dictate the crystal packing and would similarly govern binding within a protein's active site. rsc.org

A suite of biophysical techniques can be employed to study these interactions in detail:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). frontiersin.org

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding, determining the association (kₐ) and dissociation (kₑ) rates of the compound with its immobilized target protein. nih.gov Studies on triazole-based HIV capsid inhibitors have used SPR to demonstrate preferential binding to the hexameric form of the capsid protein over the monomer. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET can be used to study conformational changes in a protein upon ligand binding. frontiersin.org

These techniques provide critical, quantitative data on the molecular interactions underpinning the compound's biological activity.

Computational Docking and Molecular Modeling Studies for Ligand-Target Interactions

Computational methods are invaluable for visualizing and predicting how a ligand interacts with its molecular target. Molecular docking simulations place the 3D structure of the compound, in this case 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole, into the binding site of a target protein to predict its preferred orientation and binding affinity. ijper.orguobaghdad.edu.iqnih.gov

These studies are widely used for 1,2,4-triazole derivatives to rationalize observed biological activity and guide the design of new analogs. pensoft.netcal-tek.eumdpi.com Docking simulations can identify key interactions, such as:

Hydrogen Bonds: The amino group and nitrogen atoms of the triazole and oxazole (B20620) rings are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site. pensoft.net

π-π Stacking: The aromatic triazole and oxazole rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. biorxiv.org

Hydrophobic Interactions: Alkyl or aryl substituents can form favorable hydrophobic interactions within the binding pocket.

For instance, docking studies of 1,2,4-triazole derivatives into the active site of the bacterial enzyme MraY revealed that key hydrogen bonds and hydrophobic interactions accounted for observed improvements in inhibitory activity. biorxiv.org Similarly, modeling of antifungal triazoles with their target, lanosterol (B1674476) 14α-demethylase (CYP51), showed strong binding affinities driven by specific interactions within the active site. mdpi.comzsmu.edu.ua These computational insights are crucial for understanding ligand-target recognition at an atomic level.

| Triazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Interaction Type | Reference |

| Antioxidant Triazoles | Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 | Hydrogen Bonds, Hydrophobic | pensoft.net |

| Antibacterial Triazoles | MraY Transferase | D229 | Hydrogen Bonds | biorxiv.org |

| Antifungal Triazoles | Lanosterol 14α-demethylase (CYP51) | Not specified | Strong binding affinity | mdpi.com |

| Anticancer Triazoles | c-kit Tyrosine Kinase | Not specified | Excellent binding affinity | nih.gov |

Design Principles for Modulating Biological Activity based on Mechanistic Understanding

The mechanistic insights gained from kinetic, biophysical, and computational studies form the basis for rational drug design and the development of structure-activity relationships (SAR). nih.govmdpi.comnih.gov By understanding which structural features of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole are critical for binding and activity, medicinal chemists can systematically modify the molecule to enhance its properties.

Key design principles derived from studies of related triazoles include:

Scaffold Hopping: Replacing a known active core with a bioisosteric scaffold, like the 1,2,4-triazole ring, can lead to novel compounds with improved properties or different target interactions. nih.gov

Substituent Modification: As demonstrated in studies on somatostatin receptor ligands, the placement and nature of substituents on the triazole ring are critical for both affinity and selectivity. nih.gov Altering substituents can optimize interactions with specific sub-pockets in the target's binding site.

Improving Physicochemical Properties: SAR studies often focus on improving properties like metabolic stability and aqueous solubility, which are crucial for a compound's therapeutic potential. For example, optimization of a 5-amino-1,2,3-triazole series involved modifications to enhance oral exposure by improving metabolic stability. nih.govacs.org

By integrating mechanistic understanding with synthetic chemistry, researchers can iteratively refine the structure of a lead compound to maximize its desired biological activity and drug-like properties. researchgate.netresearchgate.net

Potential Applications and Advanced Materials Science Investigations Non Medical

Role in Energetic Materials and High-Energy Density Compounds

The 1,2,4-triazole (B32235) backbone is a fundamental building block in the development of high-energy density materials (HEDMs). Its high nitrogen content contributes to a large positive heat of formation, releasing substantial energy upon decomposition, primarily into environmentally benign dinitrogen gas. Although no specific energetic performance data for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole has been reported, the properties of analogous amino-triazole derivatives provide a strong indication of its potential.

For instance, salts derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide have been synthesized and shown to be competitive energetic compounds. rsc.org These materials exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities, with theoretical detonation properties comparable to well-known explosives like RDX and HMX. rsc.org Similarly, energetic salts based on 3,4-diamino-1,2,4-triazole and 4-amino-3-hydrazino-5-methyl-1,2,4-triazole demonstrate promising detonation velocities and pressures, sometimes rivaling RDX. rsc.orgmdpi.com The combination of multiple triazole rings, as seen in bitriazole compounds, can lead to ultra-high thermal stability, with decomposition temperatures exceeding 330°C. energetic-materials.org.cn

Table 1: Energetic Properties of Selected 1,2,4-Triazole-Based Compounds

| Compound/Salt | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| Salt of 5-amino-1H-1,2,4-triazole-3-carbohydrazide | Up to 407 | Comparable to RDX | Comparable to RDX |

| Salt of 3,4-diamino-1,2,4-triazole (DATr) | >200 | 7017–8620 | 21.5–32.8 |

| Dinitramide salt of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole | N/A | 8887 | 33.9 |

Use in Sensing Technologies (e.g., chemosensors for metal ions or specific molecules)

Triazole derivatives are widely investigated as chemosensors due to the coordinating ability of the nitrogen atoms in the heterocyclic ring. nanobioletters.comresearchgate.net These compounds can selectively bind with specific analytes, such as metal cations, anions, or small organic molecules, resulting in a detectable signal change, often through colorimetric or fluorescent methods. researchgate.netresearchgate.net The amino group on the triazole ring can further enhance this binding capability through hydrogen bonding or by acting as an additional coordination site.

While 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole has not been specifically studied as a chemosensor, its structure is highly promising for this application. It possesses multiple nitrogen atoms within the triazole ring, an amino group, and both nitrogen and oxygen atoms in the oxazolyl ring, all of which can act as binding sites for metal ions. For example, researchers have synthesized 5-amino-4-benzoyl-1,2,4-triazole-3-thiones as ligands for detecting heavy metals. researchgate.net The combination of heteroatoms allows for the formation of stable complexes with metal ions, which is the fundamental principle of many chemosensors. researchgate.net

Table 2: Examples of Triazole-Derived Chemosensors and Their Target Analytes

| Triazole Derivative Class | Target Analyte(s) | Detection Method |

|---|---|---|

| Functionalized 1,2,3-Triazoles | Fe³⁺, Cr³⁺, Al³⁺, Cu²⁺ | Fluorescence, Colorimetry |

| 1,2,3-Triazole-4,5-dicarboxylic acid (TADA) on AuNPs | Al³⁺ | Colorimetry |

| Phenylene-vinylene with Triazole | Fe²⁺ | Fluorescence |

Integration into Polymeric Materials or Composites

The stable, rigid structure of heterocyclic compounds like triazoles makes them suitable for incorporation into polymeric materials to enhance thermal stability, coordination capability, or other specific properties. Research has shown that 3,5-disubstituted-1,2,4-triazole derivatives can serve as precursors for the synthesis of carbon nitride polymers through pyrolysis. epa.gov These materials exhibit interesting electronic properties and potential for applications in photocatalysis. epa.gov

Furthermore, amino-triazoles can act as ligands to bridge metal ions, forming coordination polymers or metal-organic frameworks (MOFs). mdpi.com For example, 4-amino-4H-1,2,4-triazole has been used to synthesize a polymeric silver(I) complex. mdpi.com The ability of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole to coordinate with metals through its multiple heteroatoms suggests it could be a valuable monomer or cross-linking agent for creating functional polymers with applications in catalysis, sensing, or gas storage.

Applications in Catalysis (beyond coordination complexes)

The use of triazole derivatives as catalysts, outside of their role as ligands in metal complexes, is not extensively documented. Their primary catalytic role is as N-heterocyclic carbene (NHC) precursors or as ligands that stabilize and modify the activity of a central metal atom in a coordination complex. The instruction to exclude coordination complexes limits the discussion in this area. There is currently no available research suggesting a direct catalytic role for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole or closely related structures as organocatalysts.

Corrosion Inhibition Studies

One of the most promising and well-documented applications for amino-triazole derivatives is in the field of corrosion inhibition. ijcsi.pronih.gov These molecules are effective at protecting various metals, including steel, copper, and aluminum alloys, in aggressive acidic or chloride-containing environments. nih.govmdpi.comfrontiersin.org The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. nih.gov

The effectiveness of triazoles as corrosion inhibitors stems from the presence of multiple heteroatoms (nitrogen) and π-electrons in the aromatic ring. nih.govnih.gov These features facilitate strong adsorption onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between heteroatom lone-pair electrons and vacant d-orbitals of the metal). ijcsi.pro

The subject compound, 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole, is an excellent candidate for a corrosion inhibitor. It contains not only the proven 5-amino-1,2,4-triazole scaffold but also an oxazole (B20620) ring, which itself is known to be an effective corrosion-inhibiting moiety due to its oxygen and nitrogen heteroatoms. koreascience.kr Studies on related compounds, such as 3-sulphinyl-5-amino-1H-1,2,4-triazoles and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated high inhibition efficiencies. mdpi.comnih.gov For example, 3-sulphinylalkyl derivatives of 5-amino-1H-1,2,4-triazole can achieve protection levels of approximately 90% for copper. mdpi.comresearchgate.net Similarly, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol showed an inhibition efficiency of up to 89% for low-carbon steel in HCl solution. nih.gov

Table 3: Corrosion Inhibition Efficiency of Structurally Related Triazole Compounds

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one | Carbon Steel | 1M HCl | >95% |

| 3-Sulphinylalkyl-5-amino-1H-1,2,4-triazoles | Copper | Neutral Chloride | ≈90% |

| 3-Amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | High (concentration dependent) |

Optoelectronic Applications (if relevant)

Heterocyclic compounds containing donor-acceptor (D-A) units linked through π-conjugated systems are of great interest for their unique photochemical and electrochemical properties, which are leveraged in organic electronics such as organic light-emitting diodes (OLEDs). mdpi.com While the optoelectronic properties of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole have not been specifically reported, related structures have shown potential.

For example, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been developed as luminophores. mdpi.com In these systems, the amino-triazole moiety can act as part of a donor-acceptor structure. An OLED device fabricated using one such derivative as the emissive layer demonstrated a maximum brightness of 8000 cd/m² and a current efficiency of 3.29 cd/A, highlighting the potential of amino-triazole systems in optoelectronics. mdpi.com The combination of the electron-donating amino group and the π-systems of the triazole and oxazole rings in the target compound could potentially give rise to interesting photoluminescent properties suitable for such applications.

Advanced Analytical and Methodological Approaches for Studying the Chemical Compound

Chromatographic Techniques for Separation and Purity Assessment for Research Purposes

Chromatographic methods are fundamental for the separation and purity determination of synthesized 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole and its analogs. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Given the polar nature of the amino and triazole functional groups, reversed-phase (RP) HPLC is a suitable method, often utilizing C18 columns.

The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The choice of mobile phase and gradient elution program is optimized to achieve baseline separation of the main compound from any impurities or starting materials. For instance, a common starting point for method development would be a gradient from a highly aqueous mobile phase to a high organic content to elute compounds with a range of polarities. nih.govresearchgate.neteu-jr.eu Detection is most commonly performed using a UV detector, as the aromatic nature of the triazole and oxazole (B20620) rings provides sufficient chromophores for sensitive detection.

For highly polar analogs or impurities that are not well-retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating very polar compounds. helixchrom.com

The purity of a synthesized batch of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Triazole Derivatives

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Advanced Mass Spectrometry Techniques for Mechanistic Studies (e.g., fragmentation pathways, reaction monitoring)

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole and for probing its reactivity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the gentle ionization of the molecule, typically observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. By subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides valuable information about the connectivity of the molecule. For 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole, expected fragmentation could involve the cleavage of the bond between the oxazole and triazole rings, as well as the loss of small neutral molecules like HCN or N₂ from the triazole rings. researchgate.netnih.gov Understanding these fragmentation patterns is crucial for distinguishing between potential isomers that may form during synthesis.

Furthermore, mass spectrometry can be used for real-time reaction monitoring. By directly infusing small aliquots of the reaction mixture into the mass spectrometer, it is possible to track the disappearance of starting materials and the appearance of intermediates and the final product. This provides valuable kinetic and mechanistic insights into the synthesis of the target compound.

Table 2: Predicted ESI-MS Fragmentation for 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - N₂]⁺ | N₂ |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN |

| [M+H]⁺ | [C₃H₃N₂O]⁺ (oxazolyl fragment) | C₂H₃N₅ (aminotriazole fragment) |

X-ray Diffraction and Neutron Diffraction for Elucidating Crystal Structures of Novel Derivatives or Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 5-Amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole, the crystal structure has been successfully elucidated, revealing key structural features. nih.gov The asymmetric unit of the title compound, with the chemical formula C₄H₅N₇, contains two independent but virtually superimposable molecules. nih.gov Each molecule is nearly planar, with small dihedral angles between the two five-membered rings. nih.gov

The crystal packing is dominated by an extensive network of N—H···N hydrogen bonds. nih.gov These interactions organize the molecules into supramolecular zigzag chains. nih.gov Adjacent chains are then interconnected by further hydrogen bonds to form a two-dimensional supramolecular layer. nih.gov This detailed structural information is invaluable for understanding the intermolecular interactions that govern the solid-state properties of the compound and for designing new materials with desired crystal packing.

Neutron diffraction can provide complementary information, particularly in accurately locating hydrogen atoms, which is often challenging with X-ray diffraction. This is especially relevant for this compound due to the numerous N-H groups involved in hydrogen bonding. While specific neutron diffraction studies on this compound are not reported, the technique is highly valuable for similar nitrogen-rich heterocyclic systems.

Table 3: Crystallographic Data for 5-Amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅N₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.765 (3) |

| b (Å) | 5.9378 (12) |

| c (Å) | 16.635 (4) |

| β (°) | 112.914 (12) |

| Volume (ų) | 1252.4 (5) |

| Z | 8 |

Application of Solid-State NMR for Structural Elucidation of Crystalline Forms or Materials

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline forms of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole. While X-ray diffraction provides information on long-range order, ssNMR probes the local environment of each nucleus. ¹³C and ¹⁵N ssNMR are particularly informative for this nitrogen-rich compound.

Cross-polarization magic-angle spinning (CP/MAS) is a standard ssNMR experiment that enhances the signal of less abundant nuclei like ¹³C and ¹⁵N. The chemical shifts observed in the ssNMR spectra are highly sensitive to the local electronic environment and can be used to distinguish between different crystalline forms (polymorphs) or to identify the presence of impurities.

For structural elucidation, ssNMR can be used to differentiate between isomers that may be difficult to distinguish by solution NMR alone. ufv.br Two-dimensional ssNMR experiments, such as those correlating ¹H and ¹³C or ¹H and ¹⁵N, can provide information about the connectivity and spatial proximity of atoms in the solid state. This can be particularly useful for confirming the hydrogen bonding network suggested by X-ray diffraction data. urfu.rursc.org

Table 4: Representative ¹³C and ¹⁵N Solid-State NMR Chemical Shift Ranges for Triazole Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

|---|---|---|

| ¹³C | Triazole Ring Carbons | 140 - 160 |

| ¹³C | Oxazole Ring Carbons | 120 - 160 |

| ¹⁵N | Amino Group | -320 to -340 |

| ¹⁵N | Triazole Ring Nitrogens | -100 to -200 |

Electrochemical Characterization Techniques (e.g., cyclic voltammetry for redox properties related to reactivity)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole. These properties are closely linked to the compound's reactivity and its potential applications in areas such as materials science or as a ligand in coordination chemistry.

A cyclic voltammetry experiment involves scanning the potential of a working electrode in a solution containing the compound of interest and measuring the resulting current. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced. For a molecule like 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole, the amino group and the heterocyclic rings can potentially undergo oxidation at sufficiently positive potentials. researchgate.net

By studying the effect of scan rate on the peak currents, information about the nature of the electrochemical process (e.g., diffusion-controlled or surface-adsorbed) can be obtained. The reversibility of the redox processes can also be assessed from the separation of the anodic and cathodic peak potentials. This information provides insight into the stability of the radical ions formed upon oxidation or reduction, which is a key aspect of the compound's reactivity. For some amino-triazole derivatives, electropolymerization has been observed, leading to the formation of a polymer film on the electrode surface. mdpi.com

Table 5: Hypothetical Cyclic Voltammetry Data for an Amino-Triazole Derivative

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Oxidation Potential (Epa) | +1.2 V |

| Reduction Potential (Epc) | Not observed within the solvent window |

Emerging Research Frontiers and Future Directions for 5 Amino 3 4 Oxazolyl 1h 1,2,4 Triazole Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel chemical entities. For 5-amino-3-(4-oxazolyl)-1H-1,2,4-triazole, these computational tools offer a pathway to rapidly screen vast virtual libraries of derivative compounds to predict their biological activities and physicochemical properties.

Predictive Modeling: Machine learning algorithms can be trained on existing data for 1,2,4-triazole (B32235) derivatives to build models that predict the potential efficacy of new, unsynthesized analogues. researchgate.net These models can identify which modifications to the core scaffold are most likely to enhance a desired biological activity, such as anticancer or antimicrobial effects. mdpi.com

Virtual Screening: High-throughput virtual screening, powered by AI, allows for the computational testing of millions of virtual compounds against specific biological targets. mdpi.com This can significantly accelerate the identification of lead compounds based on the 5-amino-3-(4-oxazolyl)-1H-1,2,4-triazole framework.

ADMET Prediction: A crucial aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools and ML models can predict these properties early in the discovery phase, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. researchgate.netnih.gov

| AI/ML Application | Description | Potential Impact on 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. | Rapidly predict the activity of new derivatives without the need for immediate synthesis. |

| Reverse Docking | Screens a compound against a panel of known biological targets to identify potential mechanisms of action. mdpi.com | Uncover novel therapeutic applications and understand potential off-target effects. mdpi.com |

| De Novo Drug Design | Generates entirely new molecular structures optimized for a specific target. | Create novel compounds based on the triazole-oxazole scaffold with enhanced potency and selectivity. |

Exploration of Novel Reaction Pathways and Synthetic Paradigms

While classical methods for the synthesis of 1,2,4-triazoles are well-established, modern organic chemistry is continuously seeking more efficient, versatile, and environmentally friendly synthetic routes. frontiersin.orgresearchgate.net Research into novel reaction pathways for constructing and modifying the 5-amino-3-(4-oxazolyl)-1H-1,2,4-triazole core is a vibrant area of investigation.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 1,2,4-triazole derivatives. researchgate.netmdpi.comrsc.orgpnrjournal.comnih.gov This technology offers a greener and more efficient alternative to conventional heating methods. rsc.orgpnrjournal.com

Metal-Free Catalysis: The development of synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. isres.org Research into metal-free cyclization and cross-coupling reactions could provide more sustainable routes to the target compound and its analogues. isres.org

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. rsc.orgisres.org Applying this paradigm to the synthesis of the triazole-oxazole system is a promising avenue.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of 5-amino-3-(4-oxazolyl)-1H-1,2,4-triazole to a flow chemistry setup could be highly advantageous for larger-scale production.

Development of Multifunctional Scaffolds Based on the Chemical Compound

The 5-amino-3-(4-oxazolyl)-1H-1,2,4-triazole structure is a prime candidate for development as a multifunctional scaffold. mdpi.comnih.govresearchgate.net The distinct chemical reactivity of the amino group and the nitrogen atoms within the triazole and oxazole (B20620) rings allows for selective modification, enabling the creation of hybrid molecules with multiple functionalities.

Molecular Hybridization: This strategy involves combining the 1,2,4-triazole scaffold with other known pharmacophores to create a single molecule with multiple biological activities. nih.gov For instance, linking it to an indole (B1671886) moiety has been explored for anti-proliferative agents. rsc.org

Coordination Chemistry: The nitrogen-rich structure of the compound makes it an excellent ligand for coordinating with metal ions. This property can be exploited to develop new metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or as therapeutic agents. frontiersin.org

Polymer Science: The compound can be incorporated into polymers to enhance properties such as thermal stability or electrical conductivity. researchgate.net The amino group provides a convenient handle for polymerization reactions.

Sustainability and Environmental Aspects in its Chemical Research and Production

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. nih.govresearchgate.net For 5-amino-3-(4-oxazolyl)-1H-1,2,4-triazole, a focus on sustainability is crucial for both laboratory-scale research and potential future industrial production.

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key objective. acs.org

Catalyst Reusability: The development of heterogeneous or reusable catalysts can significantly reduce waste and production costs. acs.orgrsc.org For example, using a reusable zinc-based nanocrystal catalyst has been shown to be effective for triazole synthesis. rsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Environmental Fate and Toxicity: As with any chemical, understanding the potential environmental impact is critical. Research into the biodegradability and aquatic toxicity of triazole derivatives is an important area of study, particularly given the widespread use of some triazoles as fungicides. researchgate.net

| Green Chemistry Principle | Application in 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole Synthesis |

| Waste Prevention | One-pot reactions and high-yield syntheses to minimize byproducts. isres.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Use of water or other green solvents in reactions like the "Click" reaction. acs.org |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net |